molecular formula C19H19ClN4O3 B2421379 4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 685107-77-1

4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2421379
CAS RN: 685107-77-1
M. Wt: 386.84
InChI Key: VBCQMSZCKCFYGU-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

Research into structurally similar compounds reveals insights into their conformational properties. For example, a study by Chaudhuri, Helliwell, and Kundu (2001) on a substituted 3,4-dihydro-2H-1,4-benzoxazine compound demonstrates its planar structure and the conformation of its oxazine and benzo rings, which may be relevant to the compound due to its structural similarities (Chaudhuri, Helliwell, & Kundu, 2001).

Synthesis and Chemical Reactions

Several studies focus on the synthesis and chemical reactions of compounds closely related to the specified chemical. Dabholkar and Gavande (2003) explored a microwave-catalyzed synthesis method for related compounds, offering insights into efficient production techniques (Dabholkar & Gavande, 2003). Another study by Sonia et al. (2013) on benzoxazinyl pyrazolone arylidenes highlights their potential as antimicrobials and antioxidants, which could be relevant to the research applications of the compound (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Biological Activity and Potential Uses

The biological activity of similar compounds is a key area of research. For instance, Kadian, Maste, and Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity, providing insights into the potential biological applications of the compound (Kadian, Maste, & Bhat, 2012). Another study by Dabholkar and Gavande (2012) explored the synthesis and biological studies of triazolo-/thiadiazolo-benzoxazines, indicating the broad scope of applications in the field of biology (Dabholkar & Gavande, 2012).

properties

IUPAC Name

4-(2-chlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c20-14-3-1-2-4-16(14)23-7-9-24(10-8-23)19(26)21-13-5-6-17-15(11-13)22-18(25)12-27-17/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCQMSZCKCFYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide

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